benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a fluorophenyl group, a tetrazole ring, and a piperazine unit
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest and induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced via electrophilic aromatic substitution.
Synthesis of the tetrazole ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile.
Formation of the piperazine unit: This involves the reaction of ethylenediamine with a suitable alkylating agent.
Coupling of the intermediates: The final step involves coupling the benzo[d][1,3]dioxole, fluorophenyl, tetrazole, and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Substitution: Products may include substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of its various functional groups with biological targets. Its tetrazole ring, in particular, is known for its bioisosteric properties, making it a useful tool in drug design.
Medicine
In medicinal chemistry, benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can be explored for its potential therapeutic effects. Its structure suggests potential activity as a receptor antagonist or enzyme inhibitor.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and can have similar chemical properties.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar reactivity and biological activity.
Tetrazole derivatives: These compounds share the tetrazole ring and can have similar bioisosteric properties.
Piperazine derivatives: Compounds with a piperazine unit can have similar pharmacological properties.
Uniqueness
What sets benzo[d][1,3]dioxol-5-yl(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone apart is the combination of these functional groups in a single molecule
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-1-3-16(11-15)27-19(22-23-24-27)12-25-6-8-26(9-7-25)20(28)14-4-5-17-18(10-14)30-13-29-17/h1-5,10-11H,6-9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFAVVMBBIVAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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